molecular formula C21H22N4O4 B11472260 3-(phenylamino)-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

3-(phenylamino)-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11472260
M. Wt: 394.4 g/mol
InChI Key: SQIPGKOWSILHFN-UHFFFAOYSA-N
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Description

3-(phenylamino)-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both phenylamino and trimethoxyphenyl groups, suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylamino)-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylamino group: This step may involve the reaction of the pyrazolopyridine core with aniline or its derivatives under conditions such as heating or the use of a catalyst.

    Attachment of the trimethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylamino or trimethoxyphenyl groups.

    Reduction: Reduction reactions could target the pyrazolopyridine core or the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for its biological activities.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Other compounds in this class with different substituents.

    Phenylamino derivatives: Compounds with similar phenylamino groups but different cores.

    Trimethoxyphenyl derivatives: Compounds with the trimethoxyphenyl group attached to different cores.

Uniqueness

The unique combination of the phenylamino and trimethoxyphenyl groups in this compound may confer distinct chemical and biological properties, making it a valuable subject for further research.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

3-anilino-4-(3,4,5-trimethoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C21H22N4O4/c1-27-15-9-12(10-16(28-2)19(15)29-3)14-11-17(26)23-21-18(14)20(24-25-21)22-13-7-5-4-6-8-13/h4-10,14H,11H2,1-3H3,(H3,22,23,24,25,26)

InChI Key

SQIPGKOWSILHFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=NNC(=C23)NC4=CC=CC=C4

Origin of Product

United States

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